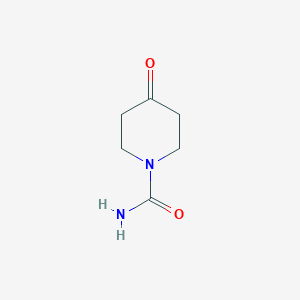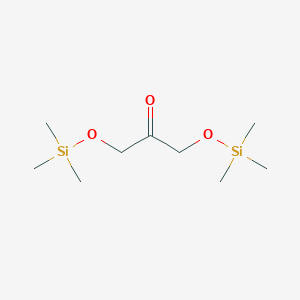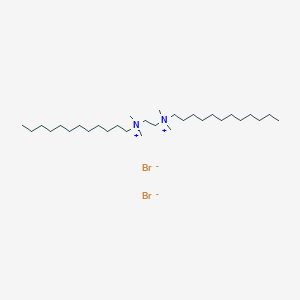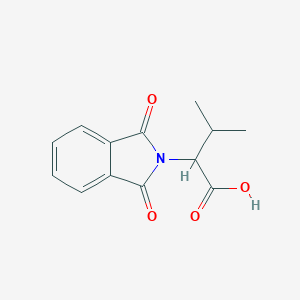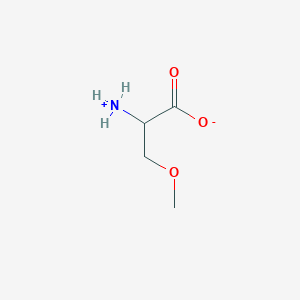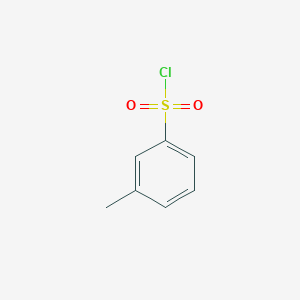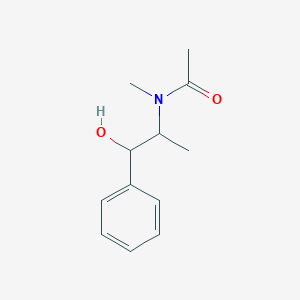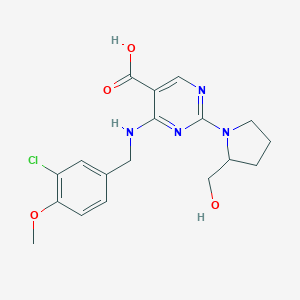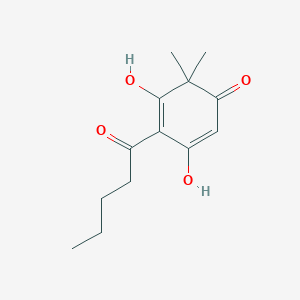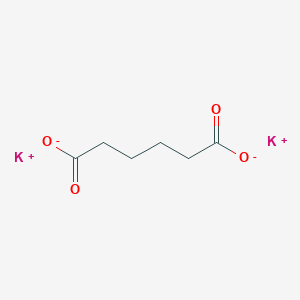![molecular formula C12H19N3OS B108105 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 15637-62-4](/img/structure/B108105.png)
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydropyrido[4,3-d]pyrimidine derivative that has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one in lab experiments is its broad spectrum of biological activities. This compound has shown activity against cancer cells, viruses, and bacteria, making it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
The potential therapeutic applications of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one are vast, and there are many future directions for research in this area. One area of interest is the development of this compound as a novel anticancer agent. Another area of interest is the potential use of this compound in the treatment of viral and bacterial infections. Finally, the neuroprotective effects of this compound in animal models of Alzheimer's disease warrant further investigation, with the ultimate goal of developing a new treatment for this devastating neurological disorder.
Synthesemethoden
The synthesis of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-bromo-1-(ethylsulfanyl)propane in the presence of potassium carbonate in dimethyl sulfoxide. This reaction yields the intermediate compound, which is then treated with 2,3-dichloroquinoxaline in the presence of sodium hydride in dimethylformamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various biological assays, including anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15637-62-4 |
|---|---|
Produktname |
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Molekularformel |
C12H19N3OS |
Molekulargewicht |
253.37 g/mol |
IUPAC-Name |
2-ethylsulfanyl-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-4-17-12-13-10-5-6-15(8(2)3)7-9(10)11(16)14-12/h8H,4-7H2,1-3H3,(H,13,14,16) |
InChI-Schlüssel |
HRXDDRRTCRVDFY-UHFFFAOYSA-N |
Isomerische SMILES |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
SMILES |
CCSC1=NC2=C(CN(CC2)C(C)C)C(=O)N1 |
Kanonische SMILES |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
Synonyme |
9-ethylsulfanyl-4-propan-2-yl-4,8,10-triazabicyclo[4.4.0]deca-8,11-die n-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




